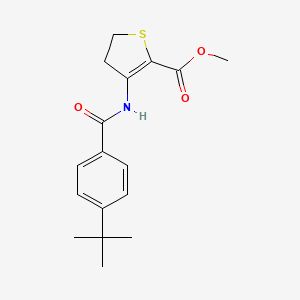

Methyl 3-(4-(tert-butyl)benzamido)-4,5-dihydrothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-(4-(tert-butyl)benzamido)-4,5-dihydrothiophene-2-carboxylate” is a complex organic compound. It likely contains a benzamido group, which is a common feature in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the condensation of carboxylic acids and amines . For example, a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Scientific Research Applications

Organic Solar Cells Development

One area of application for chemicals with similar structures to Methyl 3-(4-(tert-butyl)benzamido)-4,5-dihydrothiophene-2-carboxylate is in the development of organic solar cells (OSCs). Compounds with thiophene units, for instance, have been explored for their solubility properties and interactions in ternary blend sets for OSCs. The formation of cubic bimolecular crystal structures in nonhalogenated systems demonstrates the potential for high-efficiency, eco-friendly OSCs by enhancing charge mobility and recombination dynamics. These findings suggest that similar compounds could be utilized in designing OSCs with improved performance and environmental sustainability (Kumari et al., 2018).

Synthesis of Fluoroalkyl-Substituted Compounds

In another study, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides led to the synthesis of isomeric pyrazoles, which were easily separated to yield target fluorinated pyrazole-4-carboxylic acids on a multigram scale. This demonstrates the potential of using similar chemical structures for the synthesis of fluorinated compounds, which are of significant interest in pharmaceuticals and agrochemicals due to their unique properties (Iminov et al., 2015).

Solid-Phase Synthesis of Peptide Amides

The solid-phase synthesis of C-terminal peptide amides under mild conditions using polymer-supported benzylamides highlights the utility of similar compounds in peptide synthesis. This methodology facilitates the stepwise elaboration of peptide chains, demonstrating the role of similar chemicals in synthesizing complex biological molecules with high yields and purities, thus contributing to advancements in biochemical research and drug development (Albericio & Bárány, 2009).

Synthesis and Properties of Polyamides

Further, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol illustrate the application of similar compounds in creating new materials. These polyamides exhibit significant thermal stability, solubility in polar solvents, and the ability to form uniform films, suggesting potential uses in advanced materials science, including coatings and films (Hsiao et al., 2000).

Genotoxicity Assessment

Lastly, the genotoxicity assessment of chemicals related to methyl-tert-butyl ether and benzene to human lymphocytes using the comet assay shows the importance of evaluating the genetic safety of chemicals with similar structures. Such studies are crucial for understanding the potential health risks associated with exposure to these chemicals, thus guiding safety regulations and protective measures in both environmental and occupational health contexts (Chen et al., 2008).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation and pain signaling .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been known to exhibit anti-inflammatory activity, suggesting that this compound may also have similar effects .

Properties

IUPAC Name |

methyl 4-[(4-tert-butylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-17(2,3)12-7-5-11(6-8-12)15(19)18-13-9-10-22-14(13)16(20)21-4/h5-8H,9-10H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIZGIFSONCWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![16-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2749723.png)

![Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749726.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2749727.png)

![(2S,4R)-N-[[2-(5,5-Dimethoxypentoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B2749732.png)

![N-[(2-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2749738.png)

![(3-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2749743.png)

![3-[[1-(Morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2749745.png)